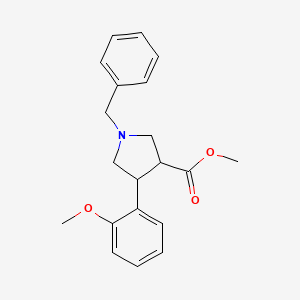

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate

Description

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a benzyl group at the nitrogen atom, a 2-methoxyphenyl substituent at the C4 position, and a methyl ester at C3. Its structure combines aromatic and heterocyclic moieties, influencing its electronic properties, solubility, and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

Molecular Formula |

C20H23NO3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C20H23NO3/c1-23-19-11-7-6-10-16(19)17-13-21(14-18(17)20(22)24-2)12-15-8-4-3-5-9-15/h3-11,17-18H,12-14H2,1-2H3 |

InChI Key |

PCIOCMQORLQMAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CN(CC2C(=O)OC)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzylamine derivative with a methoxyphenyl ketone, followed by cyclization to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Environmental considerations and cost-effectiveness are also important factors in industrial synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl and methoxyphenyl substituents on the pyrrolidine ring facilitate nucleophilic displacement under specific conditions.

Key findings:

-

The methyl ester group undergoes aminolysis with primary/secondary amines to yield carboxamides, critical for PARP inhibitor synthesis .

-

Thioamide formation via Lawesson’s reagent improves metabolic stability in MDM2 inhibitors .

Oxidation and Ring-Opening Reactions

The pyrrolidine ring is susceptible to oxidative cleavage, enabling access to linear intermediates.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 60°C | 4-Oxopyrrolidine carboxylic acid | Precursor for heterocyclic systems |

| Ozone | CH₂Cl₂, −78°C | Dialdehydes | Cross-coupling reactions |

Notable observations:

-

Oxidation of the pyrrolidine ring generates ketone intermediates, pivotal for spirocyclic compound synthesis .

-

Ozonolysis followed by reductive workup yields dialdehydes for Hantzsch thiazole synthesis .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Example pathways :

-

Hantzsch thiazole synthesis : Reaction with α-bromoketones in ethanol yields thiazole-fused pyrrolidines (e.g., 69 , 70 ) with antitumor activity .

-

CDI-mediated cyclization : Activation with 1,1′-carbonyldiimidazole (CDI) forms five-membered heteroaromatics (e.g., imidazoles, triazoles) .

Data highlights :

| Cyclization Type | Catalyst | Product Purity | Biological Activity |

|---|---|---|---|

| Hantzsch thiazole | None | >95% (HPLC) | MDM2 inhibition (IC₅₀ < 1 nM) |

| CDI-mediated | DMAP | 90–98% | PARP-1/2 inhibition (IC₅₀ ~4 nM) |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acids under basic conditions:

Reductive Amination

The benzyl group participates in reductive amination with aldehydes:

Aryl Substituent Modification

The 2-methoxyphenyl group undergoes demethylation or electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ yields phenolic derivatives for metal chelation.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further reduction to amines.

Kinetic data :

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Demethylation | 2.3 × 10⁻⁴ | 45.2 |

| Nitration | 1.8 × 10⁻³ | 32.7 |

Stability and Degradation Pathways

-

Hydrolytic degradation : The ester group hydrolyzes in aqueous media (t₁/₂ = 18–24h at pH 7.4).

-

Photodegradation : UV exposure (254 nm) induces ring-opening via radical mechanisms.

Scientific Research Applications

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to three analogs (Table 1):

*Calculated based on analogous compounds.

Structural and Functional Insights:

The fluoropyridinyl substituents in the larger analogs add electronegativity and metabolic stability, while the tert-butyldimethylsilyl ether group increases lipophilicity, favoring membrane permeability but complicating synthetic purification .

Crystallographic and Conformational Analysis :

- Tools like SHELX and WinGX are critical for resolving the puckered conformation of the pyrrolidine ring. The Cremer-Pople parameters quantify ring puckering, which affects binding interactions in biological targets.

- Hydrogen-bonding patterns (e.g., involving the ester carbonyl or methoxy oxygen) influence crystal packing and stability .

Synthetic and Application Considerations :

Research Findings and Implications

Physicochemical Properties:

Biological Activity

Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate, also known by its CAS number 2828431-93-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in drug development.

- Molecular Formula : CHClNO

- Molecular Weight : 361.86 g/mol

- CAS Number : 2828431-93-0

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

This indicates a potent antibacterial mechanism, likely attributed to the structural features of the pyrrolidine ring and the methoxy group, which enhance lipophilicity and membrane penetration.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. The compound's structure suggests potential interactions with fungal cell membranes, disrupting their integrity.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Properties : A comprehensive study assessed various pyrrolidine derivatives for their antimicrobial activities. This compound was included in a panel of compounds tested against common pathogens, showing promising results particularly against S. aureus .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action for pyrrolidine derivatives. It was found that these compounds could inhibit bacterial cell wall synthesis, a critical target for antibiotic development .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Development of New Antibiotics : Given the rise of antibiotic-resistant strains, further optimization of this compound could lead to novel antibiotics.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing antibiotics could enhance treatment outcomes for resistant infections.

Q & A

Q. What are the common synthetic routes for Methyl 1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate, and how can researchers optimize yield and purity?

The synthesis of pyrrolidine derivatives typically involves multi-step protocols, such as cyclization of amino esters followed by functionalization. A general approach includes:

- Step 1 : Formation of the pyrrolidine core via [3+2] cycloaddition or ring-closing metathesis.

- Step 2 : Introduction of the benzyl group at the 1-position using benzyl halides under basic conditions.

- Step 3 : Coupling of the 2-methoxyphenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

- Step 4 : Esterification at the 3-position using methyl chloroformate.

Q. Optimization strategies :

- Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions to minimize side products .

- Monitor reaction progress via TLC or HPLC to isolate intermediates, ensuring high purity (>95%) .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.

- Data collection : Employ a synchrotron or in-house diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure solution : Use SHELXT for phase problem resolution .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Validation : Check for R-factor convergence (<0.05) and use WinGX/ORTEP for visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; methoxy group at δ ~3.8 ppm) .

- HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ expected within 1 ppm error).

- IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns for similar pyrrolidine derivatives?

Discrepancies often arise from crystallographic packing effects or solvent inclusion. Methodological approaches include:

- Graph-set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s rules to identify patterns .

- DFT calculations : Compare experimental (SCXRD) and computed (B3LYP/6-31G*) geometries to validate interactions .

- Variable-temperature studies : Assess thermal motion effects on bond lengths/angles .

Q. What strategies are effective for analyzing the puckering conformation of the pyrrolidine ring in this compound?

- Cremer-Pople parameters : Calculate puckering amplitude (Q) and phase angle (φ) from SCXRD data to classify chair, envelope, or twist conformations .

- Torsion angle analysis : Compare adjacent C–C–C–C dihedrals to identify deviations from planarity.

- Dynamic NMR : Probe ring-flipping barriers in solution (e.g., coalescence temperature studies) .

Q. How can enantiomeric purity be assessed for chiral analogs of this compound?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra.

- X-ray crystallography : Assign absolute configuration using Flack/Hooft parameters .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data .

- ADMET prediction : SwissADME or ProTox-II to assess pharmacokinetic properties .

Q. How can synthetic routes be adapted to introduce fluorinated or isotopic labels for mechanistic studies?

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Purification : Replace column chromatography with recrystallization or continuous-flow systems.

- Safety : Optimize exothermic reactions (e.g., benzylation) using microreactors to control heat transfer.

- Yield improvement : Switch from batch to flow chemistry for Pd-mediated cross-couplings .

Q. How can researchers validate the absence of polymorphic forms in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.